molecular formula C14H11Cl3O2S B11090911 1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene

1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene

Cat. No.: B11090911
M. Wt: 349.7 g/mol
InChI Key: WNUHZEVUZUNJIO-UHFFFAOYSA-N
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Description

12-DICHLORO-4-(2-CHLORO-2-PHENYLETHANESULFONYL)BENZENE is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-DICHLORO-4-(2-CHLORO-2-PHENYLETHANESULFONYL)BENZENE typically involves multiple steps, starting with the chlorination of benzene derivatives. The reaction conditions often require the use of catalysts such as anhydrous aluminum trichloride (AlCl3) to facilitate the acylation and chlorination processes . The intermediate products are then subjected to further reactions, including sulfonylation, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

12-DICHLORO-4-(2-CHLORO-2-PHENYLETHANESULFONYL)BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfides .

Scientific Research Applications

12-DICHLORO-4-(2-CHLORO-2-PHENYLETHANESULFONYL)BENZENE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 12-DICHLORO-4-(2-CHLORO-2-PHENYLETHANESULFONYL)BENZENE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong bonds with active sites, altering the function of the target molecules. This interaction can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H11Cl3O2S

Molecular Weight

349.7 g/mol

IUPAC Name

1,2-dichloro-4-(2-chloro-2-phenylethyl)sulfonylbenzene

InChI

InChI=1S/C14H11Cl3O2S/c15-12-7-6-11(8-13(12)16)20(18,19)9-14(17)10-4-2-1-3-5-10/h1-8,14H,9H2

InChI Key

WNUHZEVUZUNJIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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